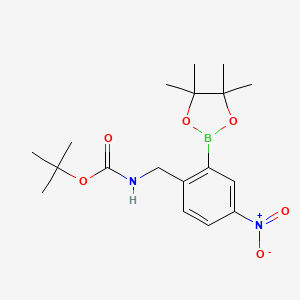

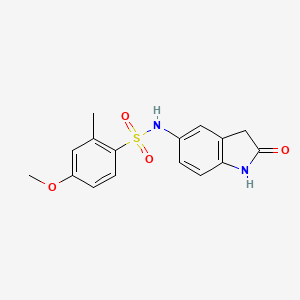

![molecular formula C15H17N3O5 B2393716 N-[5-(3,4,5-trimetoxifenil)-1,3,4-oxadiazol-2-il]ciclopropanocarboxamida CAS No. 891120-55-1](/img/structure/B2393716.png)

N-[5-(3,4,5-trimetoxifenil)-1,3,4-oxadiazol-2-il]ciclopropanocarboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide” is a compound that contains a 3,4,5-trimethoxyphenyl (TMP) moiety . TMP is a critical component present in many Colchicine Binding Site Inhibitors (CBSIs), playing an important role in maintaining suitable molecular conformations of CBSIs and contributing to their high binding affinities to tubulin .

Synthesis Analysis

The synthesis of compounds similar to “N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide” has been reported in the literature . For instance, a new series of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives were synthesized and evaluated for their anti-proliferative activities .Molecular Structure Analysis

The molecular structure of “N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide” is likely to be complex due to the presence of the TMP moiety and the cyclopropanecarboxamide group. The TMP moiety is crucial for maintaining suitable molecular conformations needed for optimal interactions with tubulin .Aplicaciones Científicas De Investigación

Efectos Anticancerígenos

El grupo Trimetoxifenil (TMP), que está presente en la estructura molecular de este compuesto, ha demostrado tener notables efectos anticancerígenos . Los compuestos que contienen el grupo TMP han inhibido eficazmente la tubulina, la proteína de choque térmico 90 (Hsp90), la tioredoxina reductasa (TrxR), la desmetilasa 1 específica de la lisina de la histona (HLSD1), la cinasa similar al receptor de la activina-2 (ALK2), la glicoproteína P (P-gp) y el receptor β del factor de crecimiento derivado de plaquetas .

Propiedades Antifúngicas y Antibacterianas

Los compuestos que contienen TMP han mostrado prometedoras propiedades antifúngicas y antibacterianas, incluyendo actividades contra Helicobacter pylori y Mycobacterium tuberculosis .

Actividad Antiviral

Se han reportado actividades antivirales de compuestos basados en TMP, que tienen potencial contra virus como el virus del síndrome de inmunodeficiencia adquirida (SIDA), el virus de la hepatitis C y el virus de la influenza .

Agentes Antiparasitarios

Los compuestos que contienen el TMP también han demostrado una eficacia significativa contra Leishmania, Malaria y Trypanosoma, lo que indica su potencial como agentes antiparasitarios .

Propiedades Antiinflamatorias, Anti-Alzheimer, Antidepresivas y Antimigrañosas

Estos compuestos se han asociado con propiedades antiinflamatorias, anti-Alzheimer, antidepresivas y antimigrañosas, lo que amplía su alcance terapéutico .

Síntesis de Nuevos Derivados

Se preparó una serie de nuevos derivados de 1,2,3-triazol unidos a 3,4,5-trimetoxicinnamamida mediante la reacción click de (E)-N-(prop-2-in-1-il)-3-(3,4,5-trimetoxifenil)acrilamida con diferentes azidas arílicas . Estos compuestos sintetizados se evaluaron para su actividad anticancerígena in vitro contra las líneas celulares MCF-7 y A549 .

Direcciones Futuras

The TMP moiety is a valuable pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . Therefore, “N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide” and similar compounds hold great potential in the development of new generations of antimitotic drugs .

Mecanismo De Acción

Target of Action

The primary targets of N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell proliferation, respectively .

Mode of Action

The compound interacts with its targets, leading to their inhibition . For instance, it inhibits tubulin polymerization, which is essential for mitosis, thereby disrupting cell division . It also inhibits Hsp90, a chaperone protein that assists in the correct folding of other proteins, leading to the degradation of Hsp90 client proteins .

Biochemical Pathways

The compound affects multiple biochemical pathways due to its multi-target nature . By inhibiting tubulin, it disrupts the microtubule dynamics, leading to cell cycle arrest at the G2/M phase . The inhibition of Hsp90 affects several signaling pathways, including the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation .

Pharmacokinetics

Compounds containing the trimethoxyphenyl (tmp) group, such as this one, are known to exhibit good bioavailability

Result of Action

The compound’s action results in notable anti-cancer effects by effectively inhibiting its targets . It also displays anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, it shows potential against viruses such as the AIDS virus, hepatitis C virus, and influenza virus .

Propiedades

IUPAC Name |

N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O5/c1-20-10-6-9(7-11(21-2)12(10)22-3)14-17-18-15(23-14)16-13(19)8-4-5-8/h6-8H,4-5H2,1-3H3,(H,16,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFILMUVCZUVPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

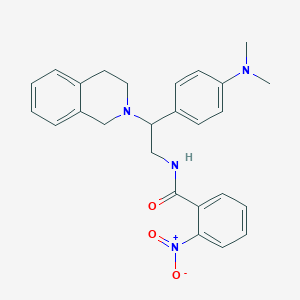

![N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2393637.png)

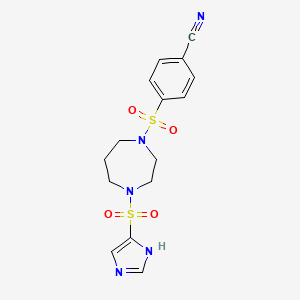

![N-(3-Acetamidopropyl)-2-chloro-N-[(2,3-dimethylphenyl)methyl]acetamide](/img/structure/B2393643.png)

![1,1-Diphenyl-3-{3-thia-1-azatricyclo[5.2.2.0^{2,6}]undeca-2(6),4-dien-5-yl}propan-2-one hydrochloride](/img/structure/B2393644.png)

![4-[2-[(2-Chloropyridine-4-carbonyl)amino]ethyl]benzoic acid](/img/structure/B2393645.png)

![[4-(Piperidin-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2393648.png)

![N-[(4-Aminooxan-4-yl)methyl]-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride](/img/structure/B2393650.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one](/img/structure/B2393654.png)